3-Azido-D-alanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-UWTATZPHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030533 | |
| Record name | D-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105928-88-9 | |
| Record name | D-Azidoalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Azido D Alanine and Derivatives
Nucleophilic Substitution Approaches for Azido (B1232118) Group Introduction
Nucleophilic substitution is a common strategy for incorporating the azide (B81097) moiety into amino acid precursors. One prevalent method involves starting from a serine derivative, where the hydroxyl group is activated as a leaving group, followed by displacement with an azide salt, such as sodium azide (NaN₃). nih.gov This approach leverages the reactivity of the activated hydroxyl group towards the azide nucleophile.
Another route involves the synthesis of azidoalanine starting from N-protected asparagine. This method typically involves a Hoffman degradation followed by a diazotransfer reaction. nih.gov For instance, treating Fmoc-protected asparagine with reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) or (diacetoxyiodo)benzene, followed by a diazotransfer reagent such as imidazole-1-sulfonyl azide, can yield the protected azido amino acid. nih.govcam.ac.uk
Nucleophilic substitution with azide salts can also be applied to alkyl halides or sulfonates to synthesize organic azides. masterorganicchemistry.com In the context of amino acids, this often requires activating a position suitable for SN2 displacement by the azide ion. The azide ion is known to be a good nucleophile. masterorganicchemistry.com
Stereoselective Synthesis of D-Configuration Azidoalanine
Achieving and maintaining the D-configuration at the alpha-carbon is crucial for the synthesis of 3-Azido-D-alanine. Stereoselective synthesis methods are employed to ensure the desired enantiomer is obtained.
One approach to obtaining D-amino acids, including azidoalanine, involves the inversion of readily available L-alpha-amino acids via stereoselective nucleophilic substitution reactions. ajol.info However, this can be challenging due to potential racemization issues associated with the alpha-proton. ajol.info
Another strategy for stereoselective synthesis of unnatural alpha-amino acids involves methods like catalytic asymmetric Strecker-type reactions, asymmetric hydrogenation of dehydroamino acids, and electrophilic and nucleophilic alkylation of glycine (B1666218) derivatives. chemrxiv.org While these methods are general for unnatural amino acids, specific adaptations are required for introducing the azido group with D-stereochemistry.
Some research has explored nucleophilic substitution on activated derivatives of L-amino acids, such as triphenylpyridinium salts, to achieve inversion and obtain D-isomers. ajol.info However, studies have shown that the stereoselectivity of the substitution reaction in such cases can sometimes be unsatisfactory, leading to partially racemized products. ajol.info
Synthesis of Protected this compound Derivatives for Peptide Chemistry
Protected derivatives of this compound are essential for their incorporation into peptides using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). Protecting groups prevent undesired side reactions involving the amino, carboxyl, and azide functionalities during peptide chain elongation.
Fmoc Protection Strategies
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used N-alpha protecting group in SPPS due to its lability under basic conditions, allowing for stepwise peptide assembly. iris-biotech.demasterorganicchemistry.com Fmoc-protected this compound (Fmoc-D-Ala(N₃)-OH or Fmoc-D-Dap(N₃)-OH) is a common building block. peptide.commedchemexpress.comsigmaaldrich.com
The synthesis of Fmoc-protected azido amino acids can be achieved through different routes. One method involves the conversion of Fmoc-protected asparagine or glutamine derivatives. cam.ac.ukresearchgate.net For instance, Fmoc-protected asparagine can undergo a Hofmann rearrangement followed by a diazotransfer reaction to yield Fmoc-L-azidoalanine. nih.govcam.ac.uk An analogous route starting from the D-isomer precursor would be necessary to obtain the D-configuration.
Another strategy for synthesizing Fmoc-protected azido amino acids involves the protection of the amino group with Fmoc before introducing the azide functionality. However, attempts to synthesize Fmoc-Ala(N₃)-OH directly from Fmoc-Ser-OH via mesylation and substitution with sodium azide have been reported as unsuccessful, potentially due to difficulties encountered under the reaction conditions. cam.ac.uk
Fmoc-protected this compound is commercially available and is utilized in click chemistry reactions during peptide synthesis, either while the peptide is still attached to the resin or in solution after cleavage. peptide.compeptide.com
Other Amine and Carboxyl Protecting Group Considerations
Besides the Fmoc group for alpha-amine protection, other protecting groups are necessary for the carboxyl group and potentially the azide group, depending on the synthetic strategy and desired applications.
Common carboxyl protecting groups used in peptide synthesis include alkyl esters (e.g., methyl, ethyl, tert-butyl esters) and benzyl (B1604629) esters. masterorganicchemistry.com The choice of carboxyl protecting group depends on its compatibility with the other protecting groups and the cleavage conditions used at the end of the synthesis.
For the alpha-amino group, besides Fmoc, the tert-butyloxycarbonyl (Boc) group is another common protecting group. masterorganicchemistry.comsmolecule.com Boc-protected amino acids are typically deprotected using strong acids like trifluoroacetic acid. masterorganicchemistry.com The use of orthogonal protecting groups, which can be removed under different conditions, is crucial in complex peptide synthesis to selectively deprotect specific functionalities. iris-biotech.demasterorganicchemistry.com For example, the Boc group is stable towards most nucleophiles and bases, making it orthogonal to the base-labile Fmoc group. organic-chemistry.org
Data regarding specific yields and conditions for the synthesis of protected this compound derivatives using various protecting group combinations are often detailed in specific research publications focusing on optimized synthetic routes. For example, the synthesis of Fmoc-protected azido amino acids from Fmoc-protected asparagine and glutamine has been reported with good yields. cam.ac.ukresearchgate.net
| Starting Material (Protected) | Reagents/Conditions | Product (Protected) | Reported Yield (%) | Source |
| Fmoc-Asparagine | [Bis(trifluoroacetoxy)iodo]benzene, pyridine, DMF-H₂O; Imidazole-1-sulfonyl azide | Fmoc-L-azidoalanine | 62-75 | cam.ac.uk |
| Fmoc-Glutamine | [Bis(trifluoroacetoxy)iodo]benzene, pyridine, DMF-H₂O; Imidazole-1-sulfonyl azide | Fmoc-L-azidohomoalanine | 65-74 | cam.ac.uk |
| N-α-Boc-3-amino-D-alanine | Activated ester of 7-hydroxycoumarin-3-carboxylic acid or NBD-Cl | Fluorescent DAA derivatives | Good yields | nih.gov |
| D-Alanine | tert-butoxycarbonyl chloride, base; Sodium azide | N-Tert-butoxycarbonyl-azido-D-alanine | Not specified | smolecule.com |
Note: Yields and specific conditions may vary depending on the exact literature procedure cited within the sources.
Bioorthogonal Reactivity of 3 Azido D Alanine
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction is a widely utilized click chemistry transformation known for its high efficiency, regioselectivity, and relatively fast kinetics. researchgate.netdergipark.org.trrsc.orgacs.orgnih.govmdpi.comrsc.orgrsc.org It involves the reaction between an azide (B81097), such as the one present in 3-Azido-D-alanine, and a terminal alkyne, catalyzed by a copper(I) species. medchemexpress.compeptide.commedchemexpress.compharmaffiliates.commedchemexpress.combioscience.co.uksigmaaldrich.commedchemexpress.euresearchgate.netnih.govmdpi.comrsc.orgrsc.org This cycloaddition results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netdergipark.org.trnih.govsci-hub.se The reaction proceeds through a stepwise mechanism involving the coordination of the alkyne to the copper(I) catalyst, followed by the addition of the azide. researchgate.netnih.govresearchgate.net
Catalyst Systems and Reaction Kinetics
Typical catalyst systems for CuAAC involve copper(I) salts or in situ generation of copper(I) from copper(II) salts, commonly using a reducing agent like sodium ascorbate. researchgate.netdergipark.org.trmdpi.comsci-hub.seresearchgate.netnih.govacs.org The copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, often by several orders of magnitude. dergipark.org.trmdpi.comnih.gov While specific kinetic data for this compound in CuAAC were not extensively detailed in the search results, CuAAC is generally characterized by rapid reaction rates, making it suitable for various labeling applications. researchgate.netacs.orgnih.govrsc.orgnih.gov The reaction can typically be performed at temperatures between 20-50 °C. dergipark.org.tr
Ligand Design for Copper Stabilization
A significant consideration in applying CuAAC, particularly in biological contexts, is the potential toxicity of copper ions. dergipark.org.trrsc.orgrsc.orgpharmiweb.com To mitigate this, various ligands are employed to stabilize the copper(I) catalyst, enhance its solubility in aqueous media, and reduce its cytotoxicity. nih.govsci-hub.senih.govacs.org Common ligands include tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). researchgate.netnih.govsci-hub.seresearchgate.netnih.govacs.org Ligand design focuses on achieving a balance between catalytic activity and biocompatibility. nih.gov Water-soluble ligands, such as BTTES, have been developed to facilitate CuAAC in biological systems while minimizing toxic effects. nih.gov Natural amino acids like L-histidine have also been reported to effectively facilitate CuAAC as copper ligands with reduced toxicity compared to some synthetic ligands. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
SPAAC is a copper-free click chemistry method that relies on the inherent strain energy of cyclic alkynes to drive the reaction with azides, including the azide in this compound. medchemexpress.compeptide.commedchemexpress.compharmaffiliates.commedchemexpress.combioscience.co.uksigmaaldrich.commedchemexpress.eudergipark.org.trrsc.orgacs.orgrsc.orgpharmiweb.com This reaction proceeds without the need for a metal catalyst, thus avoiding the cytotoxicity associated with copper. researchgate.netdergipark.org.trrsc.orgacs.orgrsc.orgpharmiweb.comresearchgate.net The ring strain in the cyclic alkyne facilitates the [3+2] cycloaddition with the azide, forming a stable triazole product. rsc.orgacs.org
Reactivity with Strained Alkynes (e.g., DBCO, BCN)
This compound is known to undergo SPAAC reactions with strained alkynes such as dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]non-4-yne (BCN) derivatives. medchemexpress.compeptide.commedchemexpress.compharmaffiliates.commedchemexpress.combioscience.co.uksigmaaldrich.commedchemexpress.eu These strained cyclooctynes are commonly used SPAAC partners due to their increased reactivity towards azides. acs.orgrsc.orgpharmiweb.comfishersci.cafishersci.fiamerigoscientific.comsigmaaldrich.comwikipedia.orgcenmed.comcenmed.comuzh.chnih.gov Studies investigating the kinetics of SPAAC reactions using azido (B1232118) amino acids, such as 3-azido-L-alanine (an enantiomer of this compound), have shown that these reactions proceed with efficient second-order rate constants when employing strained alkynes like DBCO and BCN. nih.govresearchgate.net For instance, a study reported second-order rate constants of 0.34 M⁻¹ s⁻¹ with DBCO and 0.28 M⁻¹ s⁻¹ with BCN for a peptide containing 3-azido-L-alanine in HBS buffer at pH 7.4 and 25 °C. nih.gov The presence of a PEG linker on the strained alkyne can also enhance reaction rates. researchgate.net
Advantages of Copper-Free Click Chemistry in Biological Contexts
The primary advantage of SPAAC and other copper-free click chemistry methods in biological applications is their inherent biocompatibility. researchgate.netdergipark.org.trrsc.orgacs.orgrsc.orgpharmiweb.comresearchgate.net By eliminating the need for a potentially cytotoxic copper catalyst, these reactions can be safely performed in live cells, in vivo, and in other sensitive biological environments without causing adverse effects. dergipark.org.trrsc.orgrsc.orgpharmiweb.comresearchgate.net Copper-free click chemistry offers high selectivity, reacting specifically with the introduced azide handle with minimal interference from native biological functional groups. rsc.orgpharmiweb.com This allows for precise and targeted labeling or conjugation of biomolecules modified with this compound. researchgate.net SPAAC is also versatile and can be adapted for a wide range of applications, including imaging, drug delivery, and biomaterials development. pharmiweb.com
Comparative Analysis of CuAAC and SPAAC for this compound Applications
Both CuAAC and SPAAC are valuable bioorthogonal tools for use with this compound, each possessing distinct advantages and limitations. CuAAC generally offers faster reaction kinetics compared to SPAAC, which can be beneficial for applications requiring rapid labeling. researchgate.netdergipark.org.tracs.orgrsc.org The functional groups used in CuAAC (azides and terminal alkynes) are also relatively small and easily synthesized, minimizing perturbations to the modified biomolecule. acs.orgrsc.orgrsc.org However, the requirement for a copper catalyst in CuAAC poses a significant challenge for applications in living systems due to copper's inherent toxicity. dergipark.org.trrsc.orgrsc.orgpharmiweb.com While ligand design can mitigate this toxicity, it remains a concern for in vivo applications. nih.govnih.gov
In contrast, SPAAC's key strength lies in its copper-free nature, making it highly biocompatible and suitable for use in live cells and organisms. researchgate.netdergipark.org.trrsc.orgacs.orgrsc.orgpharmiweb.comresearchgate.net This is particularly important when working with sensitive biological samples or for clinical applications. While the reaction rates of SPAAC are generally slower than CuAAC, the development of highly strained alkynes has significantly improved SPAAC kinetics. dergipark.org.tracs.orgrsc.org However, the strained alkyne probes used in SPAAC are typically bulkier than terminal alkynes, which could potentially lead to increased background signals or steric hindrance in certain applications. acs.orgrsc.org
Applications in Metabolic Labeling and Live System Probing
Incorporation into Bacterial Cell Walls and Peptidoglycan
Peptidoglycan, a crucial component of bacterial cell walls, contains D-amino acids, including D-alanine. Bacteria can assimilate exogenous D-amino acid analogs and incorporate them into their peptidoglycan layer during biosynthesis. This metabolic incorporation provides a powerful method to label bacterial cell walls.
Mechanisms of D-Alanine Analog Assimilation by Bacterial Transport Systems
Bacterial cells possess transport systems that facilitate the uptake of D-alanine. These transporters can also recognize and assimilate D-alanine analogs like 3-Azido-D-alanine. The efficiency of this assimilation can vary depending on the specific bacterial species and the structural modifications of the analog. Studies have shown that the resemblance of the analog to D-alanine is key for efficient bacterial incorporation. researchgate.netacs.org For instance, Staphylococcus aureus shows higher uptake of D-amino acid analogs that closely resemble D-alanine. acs.org The transport mechanisms involved are crucial for delivering the azido-modified amino acid into the cell where it can be incorporated into peptidoglycan synthesis.
Specificity of Incorporation into Peptidoglycan Muropeptides
Once inside the bacterium, this compound is specifically incorporated into the peptidoglycan structure, particularly into the stem peptides that cross-link the glycan strands. researchgate.netmedchemexpress.comresearchgate.net This occurs because the bacterial peptidoglycan biosynthesis machinery can utilize D-amino acid derivatives. researchgate.net The azide (B81097) group is integrated into the peptidoglycan muropeptides, effectively tagging the bacterial cell wall. researchgate.netresearchgate.net This specific incorporation into peptidoglycan, which is unique to bacteria and absent in mammalian cells, provides a highly selective labeling strategy. researchgate.net
Influence of Concentration on Metabolic Incorporation Efficiency
The concentration of this compound in the culture medium influences its metabolic incorporation efficiency into bacterial peptidoglycan. Research with Magnetospirillum gryphiswaldense (MSR-1) has shown that there is a concentration limit for effective incorporation while maintaining bacterial physiological properties, such as growth and magnetic properties. nih.govresearchgate.net An optimal concentration range is necessary to achieve efficient azide group incorporation without negatively impacting the bacteria. nih.gov For example, in Staphylococcus aureus cultures, incubation with 5 mM this compound for 1 hour has been used for azide incorporation. acs.org Higher concentrations might stress the bacteria or interfere with essential processes. nih.gov
Monitoring De Novo Protein Biosynthesis
Beyond cell wall labeling, azido-modified amino acids, including analogs of D-alanine, can be used to monitor de novo protein synthesis. While L-amino acids are typically incorporated into proteins, the concept of using azido-modified amino acids for protein labeling involves introducing an unnatural amino acid that is recognized by the cellular protein synthesis machinery.
Metabolic Labeling Strategies with Azido-Amino Acids
Metabolic labeling of newly synthesized proteins can be achieved by providing cells with azido-modified amino acid analogs. These analogs are incorporated into polypeptide chains during translation. google.comscispace.com For monitoring protein synthesis, unnatural azido-modified amino acids are used, often incorporated instead of a naturally occurring amino acid like methionine, particularly in auxotrophic cell lines. google.comjenabioscience.com This residue-specific metabolic labeling allows for the introduction of bioorthogonal functional groups into proteins. google.com
Detection and Analysis of Azide-Modified Proteins
Once incorporated into proteins, the azide group serves as a handle for subsequent detection and analysis using click chemistry. google.comjenabioscience.com This typically involves reacting the azide-modified proteins with a probe molecule containing a complementary alkyne or strained alkyne group (such as cyclooctynes like DBCO or BCN) that is conjugated to a detectable tag (e.g., fluorescent dye, biotin (B1667282), or a radiolabel). medchemexpress.comscispace.comjenabioscience.com Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) can be used for this conjugation. medchemexpress.comscispace.comjenabioscience.com
Detection and analysis of azide-modified proteins can be performed using various methods after the click reaction. These include fluorescence imaging to visualize labeled proteins scispace.com, or using affinity tags like biotin for enrichment of labeled proteins. thermofisher.comcd-bioparticles.comfishersci.ficlickchemistrytools.com.cnthermofisher.com Enrichment kits based on alkyne-agarose resins are available to capture azide-modified proteins from complex cellular extracts, allowing for their subsequent analysis, often by mass spectrometry (MS) for proteomic profiling and identification of post-translational modifications. cd-bioparticles.comfishersci.ficlickchemistrytools.com.cn This approach offers improved signal-to-noise ratio and selectivity compared to traditional methods. cd-bioparticles.comfishersci.ficlickchemistrytools.com.cn
Labeling of Other Cellular Components and Biomolecules
Metabolic labeling with modified building blocks like this compound enables the investigation of various cellular components beyond proteins or nucleic acids, particularly in organisms like bacteria where it can be incorporated into cell wall structures. This approach allows for the introduction of a bioorthogonal handle, the azide group, into specific biomolecules during their biosynthesis. Subsequent reaction with a complementary probe bearing an alkyne or cyclooctyne (B158145) moiety via click chemistry facilitates visualization, isolation, or further manipulation of the labeled components in live systems or fixed samples. frontiersin.orgacs.orgnih.govresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.netthermofisher.comresearchgate.netthermofisher.com
Investigation of Lipopolysaccharide Modification
While this compound is primarily utilized for labeling bacterial peptidoglycan due to its structural similarity to D-alanine, a key component of this cell wall layer, metabolic labeling strategies have also been developed for investigating other bacterial envelope components, such as lipopolysaccharides (LPS). frontiersin.orgacs.orgresearchgate.netnih.gov However, the metabolic labeling of LPS typically involves the use of azido-modified analogs of LPS constituents, such as 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), rather than this compound. researchgate.netacs.orgbiorxiv.orgresearchgate.net These modified Kdo analogs, when supplied to bacteria, can be incorporated into newly synthesized LPS, thereby introducing an azide handle onto the bacterial outer membrane. researchgate.netacs.orgresearchgate.net Subsequent click chemistry with fluorescent probes or other tags allows for the study of LPS biosynthesis, transport, and dynamics. researchgate.netacs.org This highlights that while metabolic labeling is a versatile tool for studying various bacterial biomolecules, the specific modified building block used is crucial for targeting distinct cellular components.
Strategies for Broad-Spectrum Biomolecule Tagging
The use of this compound in labeling bacterial peptidoglycan exemplifies a broader strategy in chemical biology for tagging a wide range of biomolecules through metabolic incorporation. This strategy involves feeding cells or organisms synthetic analogs of natural building blocks that are modified with a bioorthogonal functional group, such as an azide or alkyne. thermofisher.comthermofisher.comlucerna-chem.ch Once incorporated into nascent biomolecules through native metabolic pathways, these handles allow for selective conjugation with probes containing the complementary functional group via highly efficient click chemistry reactions. medchemexpress.commedchemexpress.comthermofisher.comthermofisher.comlucerna-chem.ch
Beyond this compound for bacterial cell walls, similar approaches utilize:
Azido-modified sugars for labeling glycans and lipopolysaccharides. researchgate.netacs.orgresearchgate.net
Azido-modified amino acids (e.g., azido-homoalanine) for labeling proteins during synthesis. thermofisher.comthermofisher.comlucerna-chem.ch
Alkyne- or azide-modified nucleotides for labeling DNA and RNA. thermofisher.com
Modified fatty acids for labeling lipids. thermofisher.com
This metabolic labeling and click chemistry strategy provides a powerful, non-radioactive method for studying the synthesis, localization, and interactions of various biomolecules in living systems with high specificity and sensitivity. thermofisher.comthermofisher.com Research findings demonstrate the successful application of this compound for labeling the cell walls of diverse bacterial species, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Magnetospirillum gryphiswaldense, enabling their detection and manipulation through subsequent click reactions with various probes like fluorescent dyes or radiotracers. frontiersin.orgacs.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov This underscores the utility of this compound as a specific tool within the broader toolkit of bioorthogonal metabolic labeling.
Here is a summary of some bacterial species labeled using this compound and the click chemistry types employed:
| Bacterial Species | Click Chemistry Type(s) Used | Citation |
| Staphylococcus aureus | SPAAC (with [18F]FB-sulfo-DBCO) | acs.orgresearchgate.net |
| Escherichia coli | Copper-free click chemistry (with DBCO-ICG) | frontiersin.org |
| Listeria monocytogenes | Click chemistry probes | nih.gov |
| Magnetospirillum gryphiswaldense | Copper-free strain-promoted azide-alkyne cycloaddition | nih.govresearchgate.net |
Role in Peptide Synthesis and Bioconjugation
Integration of 3-Azido-D-alanine into Peptidic Structures
This compound serves as a building block for introducing an azide (B81097) moiety directly into the peptide sequence during synthesis. This is crucial for site-specific labeling and modification after the peptide chain has been assembled. Azido (B1232118) amino acids, including this compound, are utilized as valuable synthetic building blocks in peptide chemistry ontosight.airesearchgate.netnih.govthieme-connect.com.
Solid-Phase Peptide Synthesis (SPPS) is a widely employed methodology for the incorporation of azido amino acids like this compound into peptides nih.govbaseclick.eupeptide.comcam.ac.ukmetu.edu.tr. Standard Fmoc chemistry is a common strategy used in SPPS for the preparation of azidopeptides peptide.comcam.ac.ukmetu.edu.trnih.gov. When incorporating Fmoc-protected this compound (Fmoc-D-Dap(N3)-OH), coupling reagents such as PyBOP or Castro's reagent are recommended, while HBTU or TBTU have shown poor results peptide.com. Incorporating multiple azide residues site-specifically within a peptide sequence using SPPS can present challenges, and strategies have been developed to address this nih.gov.
While SPPS is prevalent, solution-phase peptide synthesis is also a relevant method for handling this compound hydrochloride sigmaaldrich.com. Research into optimized syntheses of Fmoc-protected azido amino acids, which can be precursors for peptide synthesis, has explored solution-phase reactions, such as diazotransfer reactions nih.govnih.govnih.gov.
Solid-Phase Peptide Synthesis Methodologies
Post-Synthetic Modification of Peptides via Click Chemistry
A primary application of peptides containing this compound is their post-synthetic modification using click chemistry. The azide group is highly reactive in cycloaddition reactions, particularly with alkynes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC) are the most prominent examples nih.govbaseclick.eupeptide.commedchemexpress.comcarlroth.comnih.govmedchemexpress.commedchemexpress.com. These bioorthogonal reactions allow for the facile and selective attachment of various molecules to the azide-modified peptide under mild conditions, often compatible with biological systems nih.govcarlroth.comnih.gov. This site-specific functionalization is valuable for applications such as fluorescent labeling, where alkyne-functionalized dyes can be attached via SPAAC for imaging . The low reactant concentrations, low background labeling, and rapid reaction rates of click chemistry make it suitable for peptide labeling while preserving biological function carlroth.com.
Application in the Generation of Complex Peptide Constructs
Azido acids, including this compound, are significant synthons in the construction of complex peptides researchgate.netthieme-connect.com. The azide moiety's characteristics, such as its ease of installation and selective reduction, make it advantageous for synthesizing intricate peptide architectures like branched and cyclic peptides researchgate.net. Beyond linear peptides, the azide group can also be utilized to form azoles within complex intermediates researchgate.netthieme-connect.com. The ability to introduce a reactive handle at a specific site allows for the generation of complex peptide constructs with tailored properties and functions, as seen in applications ranging from functionalizing bacterial surfaces to synthesizing modified natural products metu.edu.trnih.gov.
Mechanistic and Structural Studies Utilizing 3 Azido D Alanine
Enzyme-Substrate Analog Studies
3-Azido-D-alanine acts as an analog of D-alanine, a crucial component of bacterial peptidoglycan. This structural mimicry allows it to interact with enzymes that recognize D-alanine, thereby serving as a probe to study their mechanisms and inhibition. Studies involving the metabolic labeling of bacteria with azide-functionalized D-alanine have shown its incorporation into bacterial cell walls, suggesting it accesses the same metabolic pathways as natural D-alanine. nih.gov This incorporation is a key aspect of its utility in studying enzymes within this pathway.
Interactions with D-Alanine Ligase (Ddl)
D-Alanine Ligase (Ddl) is an essential enzyme in bacterial peptidoglycan synthesis, catalyzing the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide. This dipeptide is a crucial precursor for peptidoglycan assembly. Ddl enzymes possess multiple ligand binding sites, including those for the first and second D-alanine molecules (D-Ala1 and D-Ala2) and ATP. nih.gov The proposed mechanism involves the binding of D-alanine to the D-Ala1 site, followed by phosphorylation and subsequent binding to the D-Ala2 site for dipeptide formation. nih.gov
Analogs of D-alanine, such as D-cycloserine, are known inhibitors of Ddl, interacting with the enzyme in a manner similar to D-alanine. nih.gov While specific detailed kinetic studies of this compound directly with Ddl were not extensively detailed in the provided search results, its structural resemblance to D-alanine and its observed incorporation into bacterial peptidoglycan nih.govresearchgate.net strongly suggest that it can interact with Ddl as a substrate analog. This interaction can potentially lead to the formation of azido-modified peptidoglycan precursors, which can then be utilized for further studies using click chemistry. medchemexpress.comnih.gov The ability of this compound to enter this pathway underscores its value in probing Ddl activity and the downstream processes of peptidoglycan biosynthesis.
Perturbation of D-Alanine Racemase Activity
D-Alanine Racemase (Alr) is another key enzyme in bacterial peptidoglycan synthesis, responsible for the interconversion of L-alanine and D-alanine. wikipedia.org This enzyme is essential for providing the necessary D-alanine for peptidoglycan biosynthesis. wikipedia.orgnih.gov Inhibitors of alanine (B10760859) racemase can disrupt cell wall biosynthesis and lead to bacterial cell death. nih.gov D-cycloserine, in addition to inhibiting Ddl, is also known to inhibit D-alanine racemase. nih.gov
Given that this compound is a D-alanine analog and is incorporated into bacterial cell walls via pathways involving D-alanine metabolism nih.govresearchgate.net, it is plausible that it could interact with and potentially perturb the activity of D-alanine racemase. While direct experimental data detailing the specific perturbation of D-alanine racemase by this compound was not a primary focus of the provided snippets, the observation that azide-functionalized D-alanine accesses the same metabolic pathways as natural D-alanine nih.gov supports the idea of its interaction with enzymes upstream in the pathway, including alanine racemase. Further studies would be needed to fully characterize the extent and nature of this compound's effect on D-alanine racemase activity.
Probing Protein Structure and Dynamics
Beyond its role in studying enzymes, the azide (B81097) group in this compound makes it a valuable tool for probing protein structure and dynamics using vibrational spectroscopy. Azido-modified amino acids are utilized as environment-sensitive infrared probes for site-specific investigations of proteins. aip.orgnih.gov The azide asymmetric stretch vibration occurs in a spectroscopically clear region of the infrared spectrum and is sensitive to the local environment, making it an effective reporter. nih.govnih.gov
Site-Specific Incorporation as Vibrational Reporters
The ability to incorporate azido-modified amino acids, including analogs of alanine, into proteins in a site-specific manner is a powerful technique. This can be achieved through various methods, including solid-phase peptide synthesis or, for some azido-modified amino acids, through genetic encoding using engineered aminoacyl-tRNA synthetase pairs in response to a nonsense codon. nih.govnih.govnih.gov Once incorporated, the azide group serves as a vibrational reporter at a specific location within the protein. aip.orgnih.govnih.gov
The azide group's vibration is sensitive to factors such as hydrogen bonding, electrostatic interactions, and the polarity of its surroundings. nih.govacs.org By measuring changes in the frequency and line shape of the azide stretch vibration, researchers can gain insights into the local environment, conformational changes, and dynamics of the protein at the site of incorporation. aip.orgnih.govacs.org While many studies in the provided results focused on azidohomoalanine or azidophenylalanine as vibrational reporters nih.govnih.govnih.govd-nb.infoaip.orgresearchgate.net, the principles are directly applicable to this compound when incorporated into peptides or proteins, leveraging the inherent properties of the azide functional group.
Infrared Spectroscopy (e.g., 2D IR) for Conformational Analysis
Infrared (IR) spectroscopy, particularly two-dimensional infrared (2D IR) spectroscopy, is a powerful technique for studying the structural dynamics of proteins with high temporal resolution. aip.orgaip.org When combined with site-specific incorporation of vibrational reporters like azido-modified amino acids, IR and 2D IR spectroscopy can provide detailed information about local protein environments and dynamics. aip.orgnih.govaip.org
Changes in the azide stretch frequency in 1D IR spectra can indicate different local environments, such as exposure to water or burial within a hydrophobic core. nih.govacs.org For example, a significant band shift was observed for azidohomoalanine in a protein between its folded and unfolded states, indicating the azide vibration's sensitivity to protein folding and hydrophobic burial. nih.gov
2D IR spectroscopy can further resolve spectral congestion and provide information about vibrational frequency fluctuations and correlations, which are related to protein dynamics and conformational changes. aip.orgaip.org Studies using 2D IR on proteins labeled with azido-modified amino acids have investigated spectral diffusion processes and the dynamics of the azide stretching mode in different environments. nih.govaip.org These experiments can reveal details about the timescales of environmental fluctuations around the probe and provide insights into protein flexibility and conformational transitions. aip.orgaip.org By incorporating this compound into peptides or proteins, researchers can utilize these advanced IR spectroscopic techniques to probe site-specific conformational analysis and dynamic processes.
Investigation of Protein-Ligand Binding Dynamics
Azido-modified amino acids, including azido-modified alanine (AlaN3), serve as environmentally sensitive infrared probes for the site-specific investigation of protein structure and dynamics, and how these properties change upon ligand binding. aip.orgresearchgate.net Studies utilizing AlaN3 have demonstrated its capability to report on whether a ligand is bound to a protein's active site and to quantify changes in spectroscopy and dynamics upon ligand binding. aip.orgresearchgate.net For instance, investigations involving azido-modified lysozyme (B549824) and the ligand cyano-benzene (PhCN) have shown specific differences in the center frequencies of the asymmetric azide stretch vibration, the longtime decay, and the static offset of the frequency fluctuation correlation function (FFCF) between the ligand-free and ligand-bound states. aip.orgresearchgate.net These observable differences, such as center-frequency shifts ranging from 1 to 8 cm⁻¹ and variations in the static component of the FFCF by up to a factor of 2.5, highlight the sensitivity of the azide label to the local environment and dynamics influenced by ligand binding. aip.orgresearchgate.net
Studies on Protein-Protein Interactions
This compound and its derivatives have been explored as probes to study protein-protein interactions. ontosight.ai The ability to incorporate an azide group into a peptide or protein allows for subsequent covalent linking to interacting partners via click chemistry, thereby capturing transient or weak interactions for further analysis. medchemexpress.comontosight.ai
While direct examples of this compound specifically being used to map protein-protein interaction interfaces were not detailed, the broader application of D-amino acids and azide modifications in peptide-based studies of protein interactions is evident. For example, peptides incorporating D-amino acids can exhibit enhanced stability and potentially altered interaction profiles with target proteins. smolecule.commdpi.com The azide functionality provides a means to conjugate these peptides to other molecules or labels for detection and study of their interactions. smolecule.com The use of D-amino acids in developing inhibitors that disrupt protein-protein interactions, particularly in the context of cancer therapy, underscores the relevance of modified amino acids like this compound in this field. mdpi.com Alanine scanning, a technique involving mutating residues to alanine to assess their contribution to binding energy at protein-protein interfaces, highlights the importance of alanine and its derivatives in understanding these interactions. mdpi.com
Genetic Code Expansion Techniques for Incorporating Azidoalanine
Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs), including azido-modified amino acids, into proteins during translation. nih.govnih.govucsf.eduaddgene.org This process typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a specific non-canonical codon (often the amber stop codon UAG) and charges the tRNA with the desired ncAA. ucsf.eduaddgene.org
While much of the literature on genetic code expansion of azido-modified amino acids focuses on L-azidoalanine universiteitleiden.nl, azidohomoalanine nih.govd-nb.info, or azido-lysine nih.govnih.gov, the methodology is applicable to the incorporation of this compound. The core principle involves engineering an orthogonal aaRS that can specifically recognize and ligate this compound to its cognate tRNA, which in turn recognizes a specific codon introduced into the mRNA sequence of the target protein. ucsf.eduaddgene.org This allows for the precise placement of the azide handle at a desired position within the protein structure.
The ability to genetically encode azidoalanine provides a powerful method for producing proteins with site-specifically incorporated azide groups in vivo or in vitro. nih.govnih.govucsf.eduaddgene.org These modified proteins can then be utilized in various applications, including click chemistry-based labeling for visualization, isolation, or further functionalization, facilitating detailed studies of protein localization, modifications, and interactions. medchemexpress.comontosight.aid-nb.info
Summary of Applications and Findings:
| Study Area | Key Findings / Applications | Relevant Citations |
| Protein-Ligand Binding Dynamics | Used as probes (e.g., AlaN3, AZH) to detect ligand binding and changes in protein dynamics; sensitive to local environment; enables mapping of interfaces. | aip.orgresearchgate.netnih.gov |
| Protein-Protein Interactions | Explored as probes; azide group enables covalent capture and labeling; D-amino acid incorporation can influence interaction profiles. | ontosight.aismolecule.commdpi.com |
| Genetic Code Expansion | Allows site-specific incorporation into proteins using orthogonal aaRS/tRNA pairs and non-canonical codons; enables in vivo/in vitro labeling and study. | nih.govnih.govucsf.eduaddgene.orguniversiteitleiden.nl |
Advanced Research Methodologies and Future Directions
Development of Radiolabeled 3-Azido-D-alanine Probes
The development of radiolabeled probes based on this compound is a key area of research, particularly for imaging applications like Positron Emission Tomography (PET). These probes leverage the ability of this compound to be incorporated into bacterial peptidoglycan, a unique component of bacterial cell walls, thus offering a potential strategy for bacteria-specific imaging. researchgate.netacs.orgacs.org
Synthesis of Fluorine-18 (B77423) Labeled Analogues
Synthesizing fluorine-18 (¹⁸F) labeled analogues of D-amino acids, including those related to this compound, is an active area aimed at developing PET tracers with favorable half-lives (t½ = 110 min) compared to carbon-11 (B1219553) (¹¹C) labeled tracers (t½ = 20 min). acs.orgacs.orgescholarship.orgmdpi.com One approach involves the metabolic labeling of azide-bearing peptidoglycan muropeptides with an ¹⁸F-labeled strained cyclooctyne (B158145) partner through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry. researchgate.netacs.orgresearchgate.netacs.org
For example, the synthesis of a water-soluble, ¹⁸F-labeled and dibenzocyclooctyne (DBCO)-derived radiotracer, [¹⁸F]FB-sulfo-DBCO, has been reported. researchgate.netacs.orgresearchgate.netacs.org This tracer can be synthesized from N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). researchgate.netacs.orgresearchgate.net Another example involves the synthesis of d-[¹⁸F]3,3,3-trifluoro-D-alanine, which was obtained via fluorination of a Schiff-base protected CF₂Br alanine (B10760859) analog, followed by deprotection and chiral separation. acs.orgnih.gov
Applications in Positron Emission Tomography (PET) Research
Radiolabeled D-amino acids, including those modified with azide (B81097) groups, are being investigated as PET tracers for imaging bacterial infections. researchgate.netacs.orgacs.orgescholarship.org The principle relies on the incorporation of these D-amino acid derivatives into bacterial peptidoglycan, which is absent in mammalian cells. acs.orgfrontiersin.orgacs.org This selective uptake by bacteria allows for the potential differentiation of bacterial infection from sterile inflammation or host metabolism. acs.orgacs.orgnih.gov
Studies have shown that bacteria treated with azide-modified D-amino acids, such as this compound, exhibit significantly higher labeling with ¹⁸F-labeled SPAAC partners compared to controls. researchgate.netacs.orgresearchgate.netacs.org For instance, Staphylococcus aureus cultures incubated with this compound showed 7 times greater [¹⁸F]FB-sulfo-DBCO ligation compared to those incubated with D-alanine. acs.orgresearchgate.net This indicates the potential of this compound as a metabolic label for bacteria, which can then be visualized using PET with appropriate radiolabeled click chemistry partners. researchgate.netacs.orgresearchgate.netacs.org
Previous research has also explored ¹¹C-labeled D-amino acids like D-[³-¹¹C]alanine for bacterial infection imaging, demonstrating uptake in various Gram-positive and Gram-negative bacteria. researchgate.netacs.orgacs.orgnih.gov However, the short half-life of ¹¹C and potential host metabolism limit its widespread use. acs.orgacs.orgnih.gov The development of ¹⁸F-labeled probes, facilitated by compounds like this compound and click chemistry, aims to overcome these limitations, offering longer half-lives and potentially improved signal-to-background ratios. acs.orgacs.orgescholarship.orgnih.gov
Integration with Advanced Imaging Techniques
The azide handle on this compound allows its integration with various advanced imaging techniques through click chemistry conjugation with fluorescent probes or other imaging modalities.
Fluorescence Imaging and Microscopy
This compound can be used in conjunction with fluorescent imaging techniques to visualize bacterial growth and peptidoglycan synthesis. frontiersin.orgmedchemexpress.comnih.govmedchemexpress.com By metabolically incorporating this compound into the peptidoglycan of live bacteria, researchers can then label the incorporated azide groups with fluorescent probes containing complementary functional groups, such as alkynes, via click chemistry. frontiersin.orgmedchemexpress.comnih.govmedchemexpress.comlucerna-chem.ch This approach allows for the visualization of bacterial cell wall synthesis in real-time and in situ. nih.gov
Fluorescent D-amino acids (FDAAs), which can be synthesized using azide-modified D-amino acids and fluorophores, are efficiently incorporated into the peptidoglycan of diverse bacterial species at sites of active synthesis. nih.gov This covalent labeling permits specific probing of bacterial growth with minimal perturbation. nih.gov Different FDAAs emitting light in various spectral ranges (blue, green, red) have been developed, enabling multi-color imaging. nih.gov
Studies have demonstrated the successful labeling of bacteria like Staphylococcus aureus and Escherichia coli with this compound followed by ligation with alkyne-labeled fluorophores, resulting in visible fluorescence in microscopy. escholarship.orgfrontiersin.org This highlights the utility of this compound in fluorescence-based methods for studying bacterial cell wall dynamics and identifying bacterial presence. escholarship.orgfrontiersin.orgnih.gov
Correlative Imaging Approaches
The bioorthogonal nature of this compound and its ability to be labeled with different tags (radioactive for PET, fluorescent for microscopy) opens possibilities for correlative imaging approaches. By using this compound as a common metabolic label, researchers could potentially combine information from different imaging modalities to gain a more comprehensive understanding of bacterial infection or other biological processes where this compound is incorporated.
For example, a strategy could involve metabolically labeling bacteria with this compound, followed by sequential or simultaneous labeling with a fluorescent probe for high-resolution microscopy and a radiolabeled probe for PET imaging. This could allow for the correlation of macroscopic distribution of bacteria (from PET) with their precise location and morphology at the cellular level (from fluorescence microscopy). While specific studies detailing correlative imaging using this compound were not extensively found, the inherent properties of this compound as a bioorthogonal handle make it a suitable candidate for such integrated imaging strategies in future research.
Computational Modeling and Simulation Studies
Computational modeling and simulation studies play a crucial role in understanding the behavior of molecules like this compound and predicting their interactions within biological systems. These methods can provide insights into the structural and dynamic properties of this compound and its conjugates, aiding in the design of new probes and the interpretation of experimental results.
Furthermore, computational chemistry packages and density functional theory (DFT) models can be employed to study the electronic structure and properties of azide-containing compounds. mdpi.com This can help in understanding the reactivity of the azide group in click chemistry reactions and predicting the behavior of radiolabeled or fluorescently labeled conjugates. acs.org
In the context of developing imaging probes, computational studies can complement experimental efforts by predicting optimal sites for labeling and evaluating the potential impact of modifications on the molecule's interaction with bacterial machinery or host tissues. acs.org While direct computational studies specifically focused on the incorporation and behavior of this compound in complex biological environments like peptidoglycan synthesis were not prominently detailed in the search results, the general applicability of computational modeling in studying modified amino acids and click chemistry is well-established. aip.orgacs.orgmdpi.comacs.orgnih.gov Future research could leverage these computational tools to gain deeper insights into the behavior and applications of this compound.
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 105928-88-9 |
| Fluorine-18 | 54622047 |
| Carbon-11 | 54622046 |
| D-alanine | 5950 |
| [¹⁸F]FB-sulfo-DBCO | Not readily available in standard databases, represents a construct |
| [¹⁸F]SFB | Not readily available in standard databases, represents a construct |
| [¹⁸F]3,3,3-trifluoro-D-alanine | Not readily available in standard databases, represents a construct |
| Indocyanine green (ICG) | 5352437 |
| Dibenzocyclooctyne (DBCO) | 16616624 |
| Azidohomoalanine (Aha) | 91464469 |
Data Tables:
Here are some interactive data tables based on the research findings mentioned:
Table 1: [¹⁸F]FB-sulfo-DBCO Ligation in Staphylococcus aureus Cultures
| Culture Incubation Condition | Relative [¹⁸F]FB-sulfo-DBCO Ligation |
| Incubated with D-alanine | 1x |
| Incubated with this compound | 7x |
Table 2: Doubling Time of Magnetospirillum gryphiswaldense (MSR-1) in the Presence of this compound
| This compound Concentration (mM) | Doubling Time (h) | Standard Error (h) |
| 0.009 | 6.69 | 0.15 |
| 1.080 | 7.048 | 0.23 |
| 1.800 | 9.08 | 0.06 |
These tables illustrate specific quantitative findings related to the use of this compound in bacterial labeling and its potential impact on bacterial growth at different concentrations.
Prediction of Reactivity and Incorporation Pathways
Predicting the reactivity and incorporation pathways of this compound is crucial for its effective utilization in biological systems. As a D-amino acid analog, this compound can be incorporated into bacterial peptidoglycan, a key component of the bacterial cell wall. Studies have investigated the pathways by which D-amino acid probes, including azido-modified ones, are incorporated into peptidoglycan. These pathways can be intracellular, involving the biosynthetic machinery, or extracellular, mediated by transpeptidase remodeling enzymes such as D,D-transpeptidases and L,D-transpeptidases. nih.govelifesciences.org
Research suggests that D-alanine analogs, such as this compound, can access the same metabolic pathways as natural D-alanine. nih.gov However, the specific chemical determinants governing this incorporation are not yet fully understood, highlighting the need for further investigation and high-throughput methods to label D-amino acid-derived structures. researchgate.net While incorporation into peptidoglycan has been observed, studies in Listeria monocytogenes treated with azido-D-alanine did not detect azide-labeled proteins, suggesting that under those specific conditions, the D-amino acid derivatives did not incorporate into proteins or lipoteichoic acids. nih.gov
Predictive modeling, such as using tools for molecular docking, can potentially aid in understanding the interactions and preferred incorporation sites of this compound within biological structures. Furthermore, understanding the biosynthesis pathways and key enzymes involved in the incorporation of non-canonical amino acids like this compound is an area requiring further simulation and prediction studies to reveal and elucidate these metabolic routes. mdpi.com
Molecular Dynamics Simulations of Azido-Modified Biomolecules
Molecular dynamics (MD) simulations are a powerful tool for investigating the structural and dynamic properties of biomolecules modified with this compound or other azido-containing amino acids. These simulations can provide insights into how the introduction of the azide group affects protein conformation, dynamics, and interactions with the environment.
Studies have utilized MD simulations to characterize the dynamics of azido-modified proteins, such as azidolysozyme, where alanine residues were labeled with an azide group. aip.orgresearchgate.netresearchgate.net These simulations have shown that azido-modified alanine residues can serve as environment-sensitive infrared probes for site-specific investigation of protein structure and dynamics. aip.orgresearchgate.net MD simulations have revealed specific differences in the spectroscopic properties and dynamics between ligand-free and ligand-bound azido-labeled proteins, demonstrating the sensitivity of the azide label to the local environment. aip.org
MD simulations can also help in understanding the effects of azido (B1232118) modification on local and global protein motions and how these changes are mapped onto dynamical cross-correlation maps. aip.org While attaching an azide group to alanine residues has been considered minimally invasive, MD simulations have indicated that the local and global changes in dynamics can differ depending on the specific location of the alanine residue within the polypeptide chain. researchgate.netmdpi.com
Developing accurate force field parameters for azido-containing unnatural amino acids is crucial for reliable MD simulations. Efforts have been made to develop CHARMM parameters for molecules containing terminal azido groups to enable simulations of unnatural amino acid mutations in proteins. byu.edu
Emerging Biohybrid and Living Material Systems Research
The unique bioorthogonal reactivity of the azide group in this compound makes it a valuable tool in the development of emerging biohybrid and living material systems. By incorporating this compound into living organisms or cells, researchers can subsequently attach various molecules or materials through click chemistry, creating functional biohybrid constructs. researchgate.netnih.govx-mol.com
This approach is fundamental to creating living materials or biohybrids for applications such as robotic systems. researchgate.netnih.gov Bioorthogonal chemistry, including azide-based click chemistry, allows for the covalent modification of biomolecules with functional groups not naturally present in biological systems, making it applicable to microorganisms and cells. researchgate.netnih.govx-mol.com
Metabolic labeling is a key strategy for incorporating azide groups into living microorganisms. This involves culturing cells or organisms in media supplemented with a modified amino acid like this compound. researchgate.netnih.govx-mol.com Research on magnetotactic bacteria, Magnetospirillum gryphiswaldense (MSR-1), has explored the incorporation of this compound during cultivation to introduce azide groups. researchgate.netnih.govx-mol.com These studies have investigated the concentration limits for effective azide incorporation while maintaining essential cellular properties, such as the magnetic properties of the bacteria. researchgate.netnih.govx-mol.comresearchgate.net This modification allows for subsequent versatile single-cell tagging methods using click chemistry. researchgate.netnih.govx-mol.com
The ability to site-specifically label biomolecules within living systems using bioorthogonal reactions is crucial for monitoring and manipulating biological entities in physiologically relevant environments. nih.govresearchgate.netnih.gov
Exploration of Novel Bioorthogonal Reactions for this compound
The azide group in this compound is a highly versatile chemical handle for bioorthogonal reactions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used click chemistry reactions for azide conjugation, the exploration of novel bioorthogonal reactions continues to expand the capabilities of working with azido-modified biomolecules. nih.govnih.govrsc.orgmdpi.commedchemexpress.com
This compound can undergo CuAAC with molecules containing alkyne groups and SPAAC with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. medchemexpress.com SPAAC is particularly valuable as it does not require a potentially toxic copper catalyst, making it suitable for applications in living systems. researchgate.netrsc.orgmdpi.commedchemexpress.comspringernature.com
Beyond the classical click reactions, research is exploring other bioorthogonal chemistries that could be applied to azido-modified compounds. These include inverse electron-demand Diels-Alder reactions (IEDDA) between tetrazines and strained alkenes or alkynes, Staudinger ligations, oxime/hydrazone formation, and potentially novel reactions like the condensation of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol, although the latter is typically applied to cysteine or unnatural amino acids containing 1,2-aminothiol functionality. nih.govrsc.orgspringernature.comacs.org
The development of novel light-induced bioorthogonal reactions, such as light-induced IEDDAC between tetrazines and caged dienophiles, offers opportunities for spatio-temporally controlled protein modification in living cells. ethz.ch While not directly demonstrated with this compound in the provided context, the azide handle could potentially be integrated into such novel photoreactive systems through appropriate linkers or molecular designs, expanding the toolkit for precise biological labeling and manipulation.
The continuous development and exploration of novel bioorthogonal reactions provide researchers with an expanding array of tools to utilize the azide functionality of this compound for diverse applications in chemical biology, materials science, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
